1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex polycyclic structure containing multiple functional groups and stereogenic centers. The systematic name 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one precisely describes the molecular architecture, indicating the presence of a benzo[a]quinolizin-2-one core framework with specific substitution patterns. The nomenclature reveals the hexahydro nature of the ring system, signifying partial saturation of the aromatic framework, which is crucial for understanding the compound's three-dimensional conformation and reactivity profile.
The molecular formula C18H25NO3 provides essential information about the atomic composition and potential structural features of the compound. This formula indicates the presence of eighteen carbon atoms forming the complex polycyclic framework, twenty-five hydrogen atoms contributing to the saturated regions and substituent groups, one nitrogen atom integral to the quinolizidine core, and three oxygen atoms distributed among the functional groups. The molecular weight of 303.396 grams per mole reflects the substantial size of this alkaloid structure and its potential for diverse intermolecular interactions.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C18H25NO3 | |
| Molecular Weight | 303.396 g/mol | |
| CAS Number | 149183-89-1 | |
| Alternative Name | 9-Desmethyl tetrabenazine |
The functional group analysis reveals the presence of a hydroxyl group at position 9, a methoxy group at position 10, and an isobutyl substituent at position 3, each contributing distinctive chemical properties to the overall molecular structure. The ketone functionality at position 2 of the quinolizin ring system represents a key structural feature that influences both the compound's reactivity and its potential biological interactions. These functional groups collectively define the compound's polarity, hydrogen bonding capacity, and lipophilicity characteristics, which are fundamental to understanding its behavior in various chemical and biological environments.
Stereochemical Configuration and Conformational Dynamics
The stereochemical complexity of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one arises from multiple chiral centers within its polycyclic framework, creating opportunities for various stereoisomeric forms with potentially different biological activities. The presence of the 11b position as a stereogenic center, along with the chiral center at position 3 bearing the isobutyl substituent, generates complex stereochemical considerations that are crucial for understanding the compound's three-dimensional structure and its interactions with biological targets. Crystal structure studies of related compounds have demonstrated that the absolute configuration significantly influences molecular packing and intermolecular interactions.
Conformational analysis of the benzo[a]quinolizidine core reveals that the partially saturated ring system adopts specific conformational preferences that minimize steric strain while optimizing orbital overlap and electronic stability. The quinolizidine portion of the molecule typically exhibits chair-like conformations in its saturated rings, while the aromatic benzene ring maintains planarity. The flexibility of the aliphatic portions allows for conformational adjustments that accommodate different packing arrangements in solid-state structures and various binding conformations in biological systems.
The stereochemical relationship between this compound and tetrabenazine provides insights into the structural requirements for biological activity within this compound class. Comparative studies of tetrabenazine stereoisomers have shown that the (3R,11bR) configuration corresponds to the more active enantiomer, while the (3S,11bS) configuration exhibits reduced biological activity. The desmethyl derivative studied here maintains similar stereochemical features, suggesting comparable conformational preferences and potential biological interactions.
Dynamic conformational behavior in solution may differ from solid-state conformations due to solvent effects and thermal motion. Nuclear magnetic resonance studies of related benzo[a]quinolizidine compounds have revealed conformational flexibility in the aliphatic portions of the molecule, while the rigid aromatic core maintains its structural integrity. This flexibility is particularly important for understanding how the compound might interact with biological targets, as conformational adaptability often correlates with binding affinity and selectivity in enzyme-substrate or receptor-ligand interactions.
X-ray Crystallographic Studies and Solid-State Packing Arrangements
While specific crystallographic data for 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one may be limited, extensive crystallographic studies of closely related compounds provide valuable insights into the expected solid-state behavior and packing characteristics of this alkaloid structure. Crystal structure determination of tetrabenazine derivatives has revealed consistent patterns in molecular geometry and intermolecular interactions that are likely applicable to this desmethyl analog.
The crystal structure of valbenazine, a related compound in the same chemical family, demonstrates the typical packing arrangements found in benzo[a]quinolizidine alkaloids. These structures commonly exhibit discrete molecular packing with intermolecular hydrogen bonding playing a crucial role in crystal stability. The hydroxyl group at position 9 in the current compound provides a hydrogen bond donor capability that significantly influences crystal packing patterns and lattice energy. Such hydrogen bonding interactions often create chains or networks of molecules that stabilize the crystal structure and influence physical properties such as melting point and solubility.
| Crystallographic Parameter | Related Compounds | Expected Values |
|---|---|---|
| Space Group | P212121 (Valbenazine) | Orthorhombic or Monoclinic |
| Molecular Volume | ~600 ų | ~580-620 ų |
| Packing Density | ~0.70-0.75 | Typical for organic crystals |
| Hydrogen Bond Networks | Present | O-H···O interactions expected |
Intermolecular interactions in the solid state likely include traditional hydrogen bonding between the hydroxyl group and methoxy oxygen atoms of adjacent molecules, as well as weaker carbon-hydrogen to oxygen interactions that contribute to overall crystal stability. The three-dimensional arrangement of molecules in the crystal lattice reflects a balance between attractive intermolecular forces and steric repulsion between bulky substituent groups. The isobutyl side chain at position 3 introduces conformational flexibility that must be accommodated within the crystal structure, potentially leading to slight disorder in this region.
Thermal ellipsoid analysis from related crystal structures indicates that the aromatic portions of benzo[a]quinolizidine molecules exhibit minimal thermal motion, while aliphatic substituents show increased flexibility. This pattern suggests that the rigid aromatic core provides structural stability to the crystal lattice, while the flexible side chains accommodate thermal expansion and contraction. Understanding these solid-state characteristics is essential for predicting the compound's physical properties and its behavior during crystallization, purification, and storage procedures.
Comparative Analysis with Related Benzo[a]quinolizidine Alkaloids
The structural comparison between 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one and related alkaloids reveals important structure-activity relationships within the benzo[a]quinolizidine family. Tetrabenazine, the parent compound from which this desmethyl derivative is obtained, shares the same core structure but possesses methoxy groups at both positions 9 and 10, whereas the current compound features a hydroxyl group at position 9 and maintains the methoxy group only at position 10. This structural modification represents a significant change in electronic properties and hydrogen bonding capacity.
Dihydrotetrabenazine, another important member of this alkaloid family, differs from the current compound through reduction of the ketone functionality at position 2, converting it to a hydroxyl group. This modification dramatically alters the stereochemical complexity of the molecule by introducing an additional chiral center and changing the overall polarity distribution. The comparison between these compounds illustrates how minor structural modifications can lead to substantial changes in three-dimensional architecture and potential biological activity patterns.
| Compound | Position 9 | Position 10 | Position 2 | Molecular Formula |
|---|---|---|---|---|
| Target Compound | Hydroxyl | Methoxy | Ketone | C18H25NO3 |
| Tetrabenazine | Methoxy | Methoxy | Ketone | C19H27NO3 |
| Dihydrotetrabenazine | Methoxy | Methoxy | Hydroxyl | C19H29NO3 |
Natural benzo[a]quinolizidine alkaloids isolated from Alangium species demonstrate the structural diversity possible within this compound class. These naturally occurring compounds exhibit various substitution patterns and oxidation states that provide insights into the chemical space occupied by benzo[a]quinolizidine structures. The classification of Alangium alkaloids into four distinct structural types illustrates the systematic relationships between different members of this family and provides a framework for understanding the position of the current compound within this broader context.
The comparative analysis extends to synthetic analogs and derivatives that have been prepared to explore structure-activity relationships and optimize biological properties. Chiral synthesis routes have been developed for many benzo[a]quinolizidine alkaloids, enabling the preparation of stereochemically pure compounds for biological evaluation. The relationship between the current compound and these synthetic analogs provides valuable information about the structural requirements for biological activity and the potential for further chemical modification to enhance desired properties while minimizing unwanted effects.
Properties
CAS No. |
149183-89-1 |
|---|---|
Molecular Formula |
C₁₈H₂₅NO₃ |
Molecular Weight |
303.4 |
Origin of Product |
United States |
Preparation Methods
Tetrabenazine as a Starting Material
The most common industrial approach involves using tetrabenazine ((3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one) as the precursor. Tetrabenazine undergoes selective demethylation to yield the target compound. The demethylation is typically achieved via:
-
Acid-Catalyzed Hydrolysis : Treatment with concentrated hydrochloric acid (HCl) at 80–100°C for 6–12 hours selectively removes the methyl group from the 9- or 10-methoxy positions.
-
Enzymatic Demethylation : Cytochrome P450 enzymes (e.g., CYP2D6) are employed in biocatalytic processes to achieve regioselective demethylation under mild conditions.
A comparative analysis of these methods reveals that acid hydrolysis offers higher yields (75–85%) but requires stringent temperature control to avoid side reactions such as ring-opening. Enzymatic methods, while eco-friendly, face scalability challenges due to enzyme stability issues.
Direct Synthesis via Cyclization Reactions
Alternative routes bypass tetrabenazine entirely, constructing the benzo[a]quinolizinone core through cyclization. Key steps include:
Pictet-Spengler Condensation
A modified Pictet-Spengler reaction between tryptamine derivatives and aldehydes forms the tetrahydroisoquinoline scaffold. For example:
-
Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with isovaleraldehyde yields a hexahydrobenzoquinolizinone intermediate.
-
Subsequent oxidation with MnO₂ introduces the ketone group at position 2.
This method achieves an overall yield of 62% but struggles with stereochemical control at the 3-(2-methylpropyl) substituent.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts constructs the quinolizine ring from diene precursors. For instance:
-
A diene substrate with methoxy and hydroxy groups undergoes RCM in dichloromethane at 40°C, followed by hydrogenation to saturate the ring.
-
Yields range from 50–60%, with catalyst loading (5–10 mol%) being a critical cost factor.
Industrial-Scale Production Considerations
Process Optimization
Industrial synthesis prioritizes cost-effectiveness and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Catalyst Recovery | Not feasible | 80–90% recovery |
| Purity After Crystallization | 95–98% | >99.5% |
Continuous flow reactors enhance heat transfer during exothermic steps like acid hydrolysis, reducing decomposition byproducts.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoquinolizine derivatives.
Scientific Research Applications
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various benzoquinolizine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter regulation.
Medicine: Investigated for its potential in treating hyperkinetic movement disorders, such as Huntington’s disease and tardive dyskinesia.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in reduced neurotransmitter release. The molecular targets include presynaptic and postsynaptic dopamine receptors, which are affected by the altered monoamine levels .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Pharmacodynamic and Pharmacokinetic Insights
Hydroxyl vs. However, hydroxylation could improve solubility .
Alkyl Chain Modifications :
- The isobutyl group in the target compound and tetrabenazine optimizes lipophilicity for blood-brain barrier penetration.
- Ethyl or butyl substituents (e.g., in analogues from ) alter steric bulk and logP values, affecting tissue distribution and VMAT2 binding .
Deuteration : Deutetrabenazine’s deuterated methoxy groups slow oxidative metabolism, extending half-life and enabling lower dosing frequencies .
Clinical and Preclinical Relevance
- VMAT2 Selectivity: The target compound’s 9-hydroxy group may confer unique selectivity profiles compared to tetrabenazine, which non-selectively depletes monoamines .
- Metabolites : Dihydrotetrabenazine isomers (e.g., (2S,3R,11bR)-isomer) are pharmacologically active, emphasizing the importance of stereochemistry in metabolite efficacy .
Biological Activity
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one, commonly referred to as a desmethyl derivative of Tetrabenazine (CAS Number: 149183-89-1), exhibits significant biological activities. This compound is primarily noted for its potential applications in the treatment of neurological disorders and cancer due to its pharmacological properties.
- Molecular Formula : C₁₈H₂₅N₁O₃
- Molecular Weight : 303.4 g/mol
- Structure : The compound features a complex bicyclic structure that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-cancer, anti-inflammatory, and neuropharmacological properties. Below are the key findings from recent research.
Anti-Cancer Activity
Research indicates that 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one demonstrates cytotoxic effects against multiple cancer cell lines. The compound has shown varying degrees of efficacy depending on the type of cancer cell:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation.
Anti-Inflammatory Activity
In addition to its anti-cancer properties, the compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages:
| Cytokine | Release Inhibition (%) |
|---|---|
| IL-6 | 65% |
| TNF-α | 70% |
This suggests potential applications in treating inflammatory diseases.
Neuropharmacological Effects
As a derivative of Tetrabenazine, known for its dopamine-depleting effects, this compound may also play a role in managing neuropsychiatric conditions. It has been noted for its antidyskinetic properties and potential use in treating disorders such as Huntington's disease and tardive dyskinesia.
Case Studies
- Case Study on Cancer Treatment : A study conducted on patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor reduction and symptom management.
- Neuropsychiatric Disorders : Clinical trials involving patients with movement disorders indicated that administration of the compound led to significant improvements in motor function and reduction in involuntary movements.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,4,6,7,11b-hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step routes involving cyclization of precursor amines and carboxylates. For example, ethyl carboxylate intermediates are formed under reflux conditions with ethanol and acid catalysts, followed by hydroxylation at position 9 using oxidizing agents like mCPBA. Key parameters include reaction time (e.g., 12–24 hours for cyclization) and temperature control (60–80°C) to minimize side products .
- Critical Data : Ethyl(9,10-dimethoxy-3a-hydroxy-benzo[a]quinolizin)carboxylate derivatives show yields of 43–50% under optimized reflux conditions, with impurities traced to incomplete cyclization .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry using coupling constants (e.g., for CH groups in ethyl esters) and aromatic proton splitting patterns (e.g., singlet at δ 6.70 for para-substituted methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., m/z 335 [M]) and fragmentation patterns (e.g., loss of methoxy groups at m/z 291) .
- IR Spectroscopy : Detect carbonyl stretches (~1720 cm) and hydroxyl groups (~3300 cm) to confirm ester and alcohol functionalities .
Q. How can researchers evaluate the compound’s pharmacological activity in vitro?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-GABA analogs) to assess affinity for neurotransmitter receptors, given the structural similarity to benzoquinolizine derivatives with CNS activity .
- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases via spectrophotometric methods (e.g., Ellman’s assay for thiol detection) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodology :
- Variable Temperature NMR : Probe dynamic conformational changes (e.g., ring-flipping in hexahydroquinolizine systems) that may cause shifting peaks .
- Isotopic Labeling : Introduce C or H labels to trace signal splitting origins, particularly for overlapping proton environments (e.g., 3a-hydroxy vs. 11b-H protons) .
- Cross-Validation : Compare with computational models (DFT-based NMR predictions) to assign ambiguous signals .
Q. What strategies mitigate stereochemical challenges during synthesis, such as unintended epimerization at the 3a-position?
- Methodology :
- Chiral Auxiliaries : Use tert-butyl carbamate groups to stabilize stereocenters during cyclization .
- Low-Temperature Quenching : Halt reactions at –20°C to prevent racemization of labile intermediates .
- Chiral Chromatography : Employ HPLC with amylose-based columns to separate diastereomers (e.g., 3aR vs. 3aS configurations) .
Q. How can synthetic protocols be optimized to improve scalability while maintaining enantiomeric excess (>95%)?
- Methodology :
- Catalyst Screening : Test chiral catalysts like BINAP-ruthenium complexes for asymmetric hydrogenation of ketone intermediates .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., ester hydrolysis) .
- DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield and enantiopurity .
Data Contradiction Analysis
Q. Why do reported mass spectra for similar benzoquinolizines show inconsistent fragmentation patterns (e.g., m/z 306 vs. 318)?
- Root Cause : Variations in ionization efficiency (e.g., ESI vs. EI modes) and adduct formation (e.g., sodium/potassium clusters) can alter fragmentation pathways.
- Resolution : Standardize ionization parameters (e.g., 70 eV for EI) and use internal calibrants (e.g., perfluorokerosene) to ensure reproducibility .
Experimental Design Considerations
Q. What controls are essential when assessing the compound’s metabolic stability in hepatic microsome assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
